molecular formula C14H19N3 B2505772 5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine CAS No. 1516651-41-4

5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine

Cat. No.: B2505772
CAS No.: 1516651-41-4
M. Wt: 229.327
InChI Key: RKTIDSAYPGTWTK-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes a methyl group, a 2-methylpropyl group, and a phenyl group attached to the pyrazole ring. These structural features contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylhydrazine with 1-phenyl-3-methyl-2-butanone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized pyrazoles.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpyrazole: Lacks the methyl and 2-methylpropyl groups, resulting in different chemical properties.

    2-Methyl-4-phenylpyrazole: Similar structure but without the 2-methylpropyl group.

    5-Methyl-4-phenylpyrazole: Lacks the 2-methylpropyl group.

Uniqueness

5-Methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methyl and 2-methylpropyl groups, along with the phenyl group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-methyl-2-(2-methylpropyl)-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-10(2)9-17-14(15)13(11(3)16-17)12-7-5-4-6-8-12/h4-8,10H,9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTIDSAYPGTWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516651-41-4
Record name 3-methyl-1-(2-methylpropyl)-4-phenyl-1H-pyrazol-5-amine
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